1-Azido-1-deoxy-b-D-lactopyranoside

Vue d'ensemble

Description

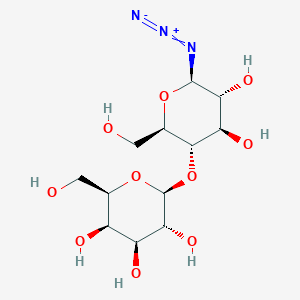

1-Azido-1-deoxy-b-D-lactopyranoside is a chemical compound with the molecular formula C12H21N3O10 and a molecular weight of 367.31 g/mol It is a derivative of lactose, where the hydroxyl group at the anomeric carbon is replaced by an azido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-1-deoxy-b-D-lactopyranoside can be synthesized through the azidation of 1-deoxy-1-iodo-b-D-lactopyranoside. The reaction typically involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the iodine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (−20°C) to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-1-deoxy-b-D-lactopyranoside primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming triazole linkages .

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: This reaction requires a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate.

Major Products:

Applications De Recherche Scientifique

1-Azido-1-deoxy-b-D-lactopyranoside has several applications in scientific research:

Mécanisme D'action

The primary mechanism of action of 1-Azido-1-deoxy-b-D-lactopyranoside involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and material science.

Comparaison Avec Des Composés Similaires

- 1-Azido-1-deoxy-b-D-galactopyranoside

- 2-Azido-2-deoxy-D-glucose

- 6-Azido-6-deoxy-D-galactose

- 6-Azido-6-deoxy-D-glucose

Comparison: 1-Azido-1-deoxy-b-D-lactopyranoside is unique due to its lactose-derived structure, which provides distinct reactivity and properties compared to other azido sugars. For example, 1-Azido-1-deoxy-b-D-galactopyranoside and 2-Azido-2-deoxy-D-glucose are derived from galactose and glucose, respectively, and exhibit different reactivity patterns in click chemistry reactions .

Activité Biologique

1-Azido-1-deoxy-b-D-lactopyranoside (ADL) is a carbohydrate derivative that has garnered attention due to its unique structural properties and potential applications in various fields, particularly in biochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of ADL, including its mechanisms of action, applications in research, and potential therapeutic implications.

- Chemical Formula : C12H21N3O10

- CAS Number : 69266-16-6

- Molecular Weight : 367.31 g/mol

ADL is a derivative of lactose, characterized by the substitution of an azido group at the anomeric carbon. This modification allows ADL to act as a useful probe in biochemical studies.

Enzyme Interaction

ADL has been extensively studied for its role as a substrate and probe in enzyme assays, particularly with glycosidases. It can facilitate the study of enzyme kinetics and mechanisms due to its ability to mimic natural substrates while providing unique reactivity profiles.

- Glycosidase Probes : ADL is utilized to investigate the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. Its azido group can be selectively modified or detected, allowing researchers to track enzyme activity in various biological contexts .

Antimicrobial Applications

Recent studies have explored the use of ADL in the development of glycoconjugate vaccines and antimicrobial agents. The azido functionality is particularly valuable for click chemistry applications, which can lead to the creation of novel antimicrobial compounds.

- Glycoconjugate Vaccines : ADL has been incorporated into vaccine formulations aimed at eliciting immune responses against bacterial pathogens. Its ability to form stable conjugates with proteins enhances the immunogenicity of the vaccine candidates .

Toxicity and Safety

Research indicates that ADL exhibits low toxicity profiles in animal models, making it a safe candidate for various experimental applications. Studies have shown that it does not elicit significant immunogenic responses, which is crucial for its use in therapeutic contexts .

Study 1: Enzyme Activity Probing

A study published in Frontiers in Chemical Biology demonstrated the efficacy of using ADL as a probe for studying glycosidase activity. The research highlighted how ADL could be employed to measure enzyme kinetics and assess inhibitor potency against specific glycosidases .

Study 2: Vaccine Development

In another study focusing on glycoconjugate vaccines, ADL was successfully conjugated with protein carriers. The resulting vaccines were tested for their ability to induce protective immune responses in animal models, showing promise for future clinical applications .

Research Findings

Future Directions

Ongoing research focuses on optimizing the synthesis of ADL to enhance yield and reduce costs. Additionally, exploring its potential in drug discovery and development remains a priority, particularly regarding its application as a targeting agent for tumor imaging and therapy.

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOYNMRZUBUGGP-DCSYEGIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472313 | |

| Record name | 514012_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69266-16-6 | |

| Record name | 514012_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-1-deoxy-β-D-lactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.